molecular formula C23H26N2O4 B3117375 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate CAS No. 222854-34-4

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Cat. No.: B3117375
CAS No.: 222854-34-4
M. Wt: 394.5 g/mol
InChI Key: PJFQIERERLIRHB-UHFFFAOYSA-N
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Description

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS No. 222854-34-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).

  • Molecular Formula : C23H26N2O4
  • Molecular Weight : 394.46 g/mol
  • Structure : The compound features a pyrazolidine core substituted with a fluorenylmethyl group and tert-butyl moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to the pyrazolidine structure. While specific data on this compound is limited, related compounds have shown promising results against multidrug-resistant bacteria.

Case Study: Related Compounds

A study focused on novel phenylthiazole derivatives demonstrated significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) for effective compounds was reported at 4 μg/mL against MRSA . Such findings suggest that structural modifications in similar compounds could yield enhanced antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolidine derivatives has been explored in various contexts. For instance, some studies indicate that compounds with similar structural motifs exhibit significant inhibition of pro-inflammatory cytokines. Although specific data for the target compound is sparse, the presence of the pyrazolidine ring is often associated with anti-inflammatory effects due to its ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Key Findings:

  • Substituent Effects : The presence of bulky groups such as tert-butyl can enhance lipophilicity, potentially improving membrane penetration and bioavailability.
  • Functional Group Variation : Modifications in the carboxylate groups can influence both solubility and interaction with biological targets.
  • Fluorenyl Group Role : The fluorenyl moiety may contribute to increased stability and specificity towards certain biological targets.

Comparative Analysis of Related Compounds

Compound NameStructureMIC Against MRSAAnti-inflammatory Activity
Compound AStructure A4 μg/mLSignificant inhibition
Compound BStructure B>256 μg/mLModerate inhibition
This compoundTBDTBDTBD

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses :

  • Anti-inflammatory Agents : Compounds with pyrazolidine structures have been studied for their anti-inflammatory properties. Research indicates that derivatives of pyrazolidines can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
  • Pain Management : Similar to other pyrazolidine derivatives, this compound may exhibit analgesic properties, potentially useful in pain management therapies .
  • Antitumor Activity : Some studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines . Further exploration is warranted to evaluate the specific effects of this compound.

Organic Synthesis

Synthetic Applications :

  • Building Block for Complex Molecules : The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of more complex organic molecules used in pharmaceuticals and agrochemicals .
  • Reagent in Chemical Reactions : It can be utilized as a reagent in various chemical transformations due to its functional groups, allowing for the introduction of diverse chemical functionalities into target molecules .

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatory propertiesDemonstrated inhibition of COX enzymes, suggesting potential as an anti-inflammatory agent.
Analgesic effectsSimilar compounds showed significant pain relief in animal models.
Antitumor activityIndicated potential to inhibit cancer cell proliferation in vitro.
Organic synthesisUsed as a versatile building block for synthesizing complex molecules.

Properties

IUPAC Name

1-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) pyrazolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-14-8-13-24(25)21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFQIERERLIRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tert-butyl pyrazolidine-1-carboxylate (39) (1.39 g, 8.08 mmoles) was acylated with Fmoc succinimide (3.27 g, 9.69 mmoles, 1.2 eq.) in dry dichloromethane (20 mL). The reactive mixture was left stirring overnight. The volatiles were removed using a rotary evaporator and the residue was dissolved in EtOAc. The organic layer was extracted three times, respectively, with 5% citric acid, 5% NaHCO3 and brine, dried over Na2SO4, filtered and concentrated to a white foam which was purified by column chromatography using 7:3 EtOAc:Hexane as eluant. Evaporation of the collected fractions afforded 1-(9H-fluoren-9-yl)methyl 2-tert-butyl pyrazolidine-1,2-dicarboxylate as a white solid in a 94% yield. Pyrazolidine-1,2-dicarboxylate (1.34 g, 3.4 mmoles) was treated with 25 mL of a 1:1 TFA:DCM solution and stirred for one hour. Removal of the volatiles by rotary evaporation gave a residue that was dissolved in 1N HCl, stirred for 1 hour and freeze-dryed to yield hydrochloride (9H-fluoren-9-yl)methyl-1-carboxylate: mp (143.2-148.1° C.), 1H NMR (DMSO) δ 7.89 (d, J=7.32 Hz, 2H), 7.72 (d, J=7.33 Hz, 2H), 7.43 (ddd, J=7.36 Hz, 0.57 Hz, 2H), 7.33 (ddd, J=7.42 Hz, 1.14 Hz, 2H), 4.44 (d, J=6.90 Hz, 2H), 4.33 (t, J=6.56 Hz, 1H), 3.58 (t, J=6.96 Hz, 2H), 3.43 (t, J=6.96 Hz, 2H), 2.20 (m, 2H). 13C (DMSO) δ 154.57, 144.64, 142.11, 129.26, 126.54, 121.67, 69.89, 47.50, 25.50.
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Fmoc succinimide
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
O=C1CC(C(=O)OCC2c3ccccc3-c3ccccc32)C(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
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1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate
Reactant of Route 6
1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

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